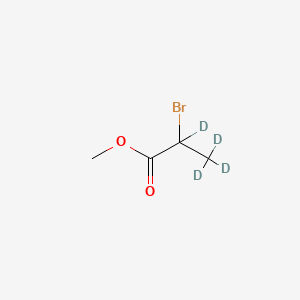

Methyl 2-bromopropanoate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7BrO2 |

|---|---|

Molecular Weight |

171.03 g/mol |

IUPAC Name |

methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate |

InChI |

InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/i1D3,3D |

InChI Key |

ACEONLNNWKIPTM-VYMTUXDUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)OC)Br |

Canonical SMILES |

CC(C(=O)OC)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-bromopropanoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 2-bromopropanoate-d4, a deuterated isotopologue of methyl 2-bromopropanoate (B1255678). Given the absence of a direct, documented synthesis for this specific deuterated compound in the searched literature, this guide outlines a robust, multi-step synthesis starting from commercially available deuterated precursors. The guide also details the expected characterization of the final product using modern analytical techniques.

Synthetic Strategy

The proposed synthesis of this compound commences with L-Alanine-d4 as the starting material. This choice is strategic due to the commercial availability of L-Alanine-d4, which incorporates deuterium (B1214612) at the C2 and C3 positions. The synthesis involves two key transformations: the diazotization of the amino group of L-Alanine-d4 to introduce a bromine atom, followed by the esterification of the resulting carboxylic acid to yield the final methyl ester.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the non-deuterated analogs and are expected to be effective for the synthesis of this compound.

Synthesis of 2-Bromopropanoic acid-d4 from L-Alanine-d4

This procedure is adapted from the diazotization of L-alanine.[1][2]

Materials:

-

L-Alanine-d4

-

Sodium bromide (NaBr)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO2)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermocouple, dissolve L-Alanine-d4 and sodium bromide in deionized water.

-

Add 48% hydrobromic acid to the solution. An exotherm may be observed.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution to the cooled reaction mixture over a period of 1 hour, ensuring the temperature is maintained below 5°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Extract the aqueous solution with dichloromethane (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the dichloromethane under reduced pressure to yield crude 2-Bromopropanoic acid-d4 as an oil.

Synthesis of this compound

This procedure is a standard Fischer esterification.

Materials:

-

2-Bromopropanoic acid-d4

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve 2-Bromopropanoic acid-d4 in an excess of anhydrous methanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude this compound.

-

Purify the crude product by distillation under reduced pressure.

Characterization Data

The following table summarizes the expected and known characterization data for Methyl 2-bromopropanoate and its deuterated analog.

| Property | Methyl 2-bromopropanoate | This compound (Expected) |

| Molecular Formula | C4H7BrO2 | C4H3D4BrO2 |

| Molecular Weight | 167.00 g/mol [3][4] | 171.02 g/mol |

| Appearance | Clear, light yellow liquid[3] | Clear, colorless to light yellow liquid |

| Boiling Point | 154-156 °C at 760 mmHg; 51 °C at 19 mmHg[4] | Expected to be similar to the non-deuterated analog. |

| Density | 1.497 g/mL at 25 °C[4] | Expected to be slightly higher than the non-deuterated analog. |

| ¹H NMR (CDCl₃) | δ 4.40 (q, 1H, J=6.9 Hz, -CHBr), δ 3.79 (s, 3H, -OCH₃), δ 1.83 (d, 3H, J=6.9 Hz, -CH₃)[5] | δ 3.79 (s, 3H, -OCH₃). The signals at δ 4.40 and δ 1.83 will be absent or significantly reduced in intensity. |

| ¹³C NMR (CDCl₃) | δ 170.1 (C=O), δ 53.0 (-OCH₃), δ 40.2 (-CHBr), δ 21.5 (-CH₃) | δ 170.1 (C=O), δ 53.0 (-OCH₃). The signals for the deuterated carbons (-CDBr and -CD₃) will be observed as multiplets due to C-D coupling and will have significantly lower intensity in a standard ¹³C NMR spectrum. |

| ²H NMR (CHCl₃) | Not applicable. | Expected to show two signals corresponding to the -CDBr and -CD₃ groups. |

| Mass Spec. (EI) | m/z 168/166 (M+), 109/107, 88, 59. The M+ peaks will show the characteristic 1:1 isotopic pattern for bromine.[6] | m/z 172/170 (M+). The fragment ions will be shifted by +4 Da compared to the non-deuterated analog. The characteristic 1:1 bromine isotopic pattern will be present for all bromine-containing fragments. |

| Infrared (IR) | Strong C=O stretch around 1740 cm⁻¹, C-O stretch around 1200-1100 cm⁻¹, C-Br stretch around 650-550 cm⁻¹. | Similar to the non-deuterated analog, with potential shifts in C-D stretching and bending frequencies compared to C-H vibrations. |

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not involve biological signaling pathways. The experimental workflow is a linear synthetic sequence.

Detailed Synthetic Pathway

References

- 1. youtube.com [youtube.com]

- 2. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Methyl 2-bromopropionate | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-bromopropionate 98 5445-17-0 [sigmaaldrich.com]

- 5. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]

- 6. HIGHLY DEUTERATED L-ALANINE AND L-ALANINE PEPTIDES. A: SYNTHESIS OF L-ALANINE-DEUTERIUM-4 AND RELATED COMPOUNDS. B: SOLID PHASE SYNTHESIS OF DEUTERATED L-ALANINE PEPTIDES - ProQuest [proquest.com]

Physical and chemical properties of Methyl 2-bromopropanoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-bromopropanoate-d4. Due to the limited availability of experimental data for this specific deuterated isotopologue, this guide combines data from its non-deuterated analogue with predicted properties and a proposed synthesis route. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug development, metabolic studies, and as an internal standard in analytical applications.

Core Physical and Chemical Properties

The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

Table 1: Physical and Chemical Properties

| Property | Value (for non-deuterated Methyl 2-bromopropanoate) | Predicted Value (for this compound) |

| Molecular Formula | C₄H₇BrO₂ | C₄H₃D₄BrO₂ |

| Molecular Weight | 167.00 g/mol | 171.03 g/mol |

| Appearance | Clear, light yellow liquid | Clear, light yellow liquid |

| Boiling Point | 51 °C at 19 mmHg | ~51 °C at 19 mmHg |

| Density | 1.497 g/mL at 25 °C | Slightly higher than 1.497 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.451 | ~1.451 |

| Solubility | Insoluble in water | Insoluble in water |

| Stability | Stable under normal conditions. Sensitive to moisture. | Stable under normal conditions. Sensitive to moisture. |

Note: Most of the experimental data presented above is for the non-deuterated Methyl 2-bromopropanoate (B1255678) and should be used as an approximation for the d4 analogue.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to obtain this compound involves a two-step process starting from commercially available deuterated propionic acid. The proposed pathway is as follows:

-

α-Bromination of Propionic-d5 acid via Hell-Volhard-Zelinsky (HVZ) Reaction: This classic reaction is used to selectively brominate the α-carbon of a carboxylic acid.[1][2][3]

-

Esterification of 2-Bromopropanoic-d4 acid: The resulting α-bromo acid is then esterified with methanol (B129727) to yield the final product.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of 2-Bromopropanoic-d4 acid

This protocol is adapted from the well-established Hell-Volhard-Zelinsky reaction for the bromination of propanoic acid.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place Propionic-d5 acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Addition of Bromine: Slowly add bromine (1.1 equivalents) to the reaction mixture from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reaction: After the addition is complete, gently heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture to room temperature. The resulting 2-bromopropionyl-d4 bromide can be directly used in the next step or hydrolyzed by the slow addition of water to yield 2-bromopropanoic-d4 acid.

-

Purification: The crude 2-bromopropanoic-d4 acid can be purified by distillation under reduced pressure.

Experimental Protocol: Esterification to this compound

This is a standard Fischer esterification procedure.

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromopropanoic-d4 acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.

-

Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by fractional distillation under reduced pressure.

Predicted Spectroscopic Data

The introduction of deuterium (B1214612) atoms will lead to characteristic changes in the NMR and mass spectra of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the α-proton and the methyl protons on the propionate (B1217596) backbone will be absent. The only expected signal will be a singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon, the α-carbon, the β-carbon, and the methyl ester carbon. The signals for the deuterated carbons (α and β) will be observed as multiplets due to carbon-deuterium coupling and will have a lower intensity.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals for the deuterium atoms at the α and β positions.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak that is 4 mass units higher than the non-deuterated compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity.

-

Predicted Molecular Ion (M⁺): [C₄H₃D₄⁷⁹BrO₂]⁺ at m/z 170 and [C₄H₃D₄⁸¹BrO₂]⁺ at m/z 172.

The fragmentation pattern is expected to be similar to the non-deuterated analogue, with fragments containing the deuterated propionate backbone showing a corresponding mass shift.

Caption: Predicted major fragmentation pathways for this compound.

Mandatory Visualizations

Caption: Chemical structure of this compound.

Safety Information

Methyl 2-bromopropanoate is a corrosive and flammable liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin and eye burns. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn. The deuterated analogue is expected to have similar toxicological properties. Refer to the Safety Data Sheet (SDS) for the non-deuterated compound for detailed safety information.

References

In-Depth Technical Guide: Isotopic Enrichment and Purity of Methyl 2-bromopropanoate-d4

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Methyl 2-bromopropanoate-d4 (M2BP-d4), a deuterated analog of Methyl 2-bromopropanoate. This isotopically labeled compound is a critical tool for researchers, scientists, and drug development professionals, particularly in applications requiring an internal standard for mass spectrometry-based quantitative analysis, and in mechanistic studies of drug metabolism and pharmacokinetics. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate differentiation from the unlabeled endogenous compound in complex biological matrices.

Data Presentation

The isotopic enrichment and chemical purity of this compound are paramount for its reliable use in sensitive analytical methods. The following tables summarize the key quantitative data for this stable isotope-labeled compound.

Table 1: Isotopic Enrichment Specifications

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 99 atom % D[1] | Mass Spectrometry, NMR Spectroscopy |

| Deuterated Positions | 2, 3, 3, 3 | NMR Spectroscopy |

| Chemical Formula | C₄H₃D₄BrO₂ | - |

| Molecular Weight | 171.03 g/mol [1] | Mass Spectrometry |

Table 2: Chemical Purity and Physical Properties

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC), ¹H NMR |

| Appearance | Colorless to light yellow liquid[2] | Visual Inspection |

| Unlabeled CAS Number | 5445-17-0[1] | - |

| Labeled CAS Number | 1398065-68-3[1] | - |

| Boiling Point | 51 °C / 19 mmHg (for unlabeled)[3][4] | - |

| Density | 1.497 g/mL at 25 °C (for unlabeled)[3][4] | - |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to determine the isotopic enrichment and chemical purity of this compound are provided below.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed to ascertain the chemical purity of this compound and to identify and quantify any potential impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

-

Data Analysis: The chemical purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique used to confirm the positions of deuteration and to quantify the isotopic enrichment.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher)

Reagents:

-

Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of CDCl₃.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

-

²H NMR Acquisition (Optional but Recommended): Acquire a deuterium NMR spectrum to confirm the presence of deuterium at the expected positions.

-

Data Analysis:

-

In the ¹H NMR spectrum, the isotopic enrichment is determined by comparing the integral of the residual proton signal at the deuterated positions (the quartet at the 2-position and the doublet at the 3-position) to the integral of the non-deuterated methyl ester protons (a singlet).

-

The percentage of isotopic enrichment is calculated using the following formula: Isotopic Enrichment (%) = (1 - (Integral of residual CH / (Integral of reference CH₃ / 3))) * 100

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analysis of this compound and a plausible synthetic pathway.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

References

The Mass Spectrometry Fragmentation of Methyl 2-bromopropanoate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-bromopropanoate-d4. In the absence of direct experimental data for the deuterated compound, this guide presents a theoretical fragmentation pattern derived from the known mass spectral behavior of its non-deuterated analog and related halogenated esters. Understanding these fragmentation pathways is crucial for structural elucidation, metabolite identification, and quantitative analysis in various scientific disciplines, including drug development.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be governed by the presence of the bromine atom, the ester functional group, and the positions of the deuterium (B1214612) labels. The following table summarizes the major predicted fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses. The presence of bromine, with its two major isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic isotopic doublets for all bromine-containing fragments.[1][2] For simplicity, the table primarily lists the m/z values corresponding to the 79Br isotope.

| Predicted Fragment Ion | Structure | m/z (79Br) | m/z (81Br) | Proposed Neutral Loss |

| Molecular Ion [M]+• | [C4H3D4BrO2]+• | 171 | 173 | - |

| [M - •OCH3]+ | [C3H3D4BrO]+ | 140 | 142 | •OCH3 |

| [M - •Br]+ | [C4H3D4O2]+ | 92 | - | •Br |

| [M - COOCH3]+ | [C2H3D4Br]+ | 112 | 114 | •COOCH3 |

| [COOCH3]+ | [CH3OC=O]+ | 59 | - | •C2H3D4Br |

| [C2D3]+ | [CD3]+ | 18 | - | •CH(Br)COOCH3 |

Fragmentation Mechanism

The fragmentation of this compound is initiated by the ionization of the molecule, typically by removing a non-bonding electron from the oxygen or bromine atom, to form the molecular ion [M]+•. The primary fragmentation pathways are predicted to be:

-

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group.[3]

-

Loss of the methoxy (B1213986) radical (•OCH3): This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.

-

Loss of the brominated deuterated ethyl radical (•C2H3D4Br): This cleavage results in the formation of the [COOCH3]+ ion.

-

-

Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can readily cleave to lose a bromine radical (•Br), forming a carbocation.[4]

-

Cleavage of the Carbon-Carbon Bond: Scission of the C-C bond can lead to the loss of the carbomethoxy group (•COOCH3).

The following diagram illustrates the predicted logical flow of the primary fragmentation pathways for this compound.

Experimental Protocol

The following is a typical experimental protocol for acquiring an electron ionization (EI) mass spectrum of a compound like this compound. This protocol is based on standard practices for the analysis of similar volatile organic compounds.[1]

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

3. GC Method:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

4. Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1] This is a standard energy that provides reproducible fragmentation patterns.

-

Source Temperature: 230 °C.[1]

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 30 to 250 to detect the molecular ion and all relevant fragment ions.

5. Data Analysis:

-

The acquired mass spectrum will be a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and the characteristic isotopic pattern of bromine-containing fragments.

-

Propose fragmentation pathways based on the observed fragment ions and neutral losses.

This theoretical guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is recommended to confirm these predicted fragmentation patterns.

References

- 1. benchchem.com [benchchem.com]

- 2. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-bromopropanoate-d₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-bromopropanoate-d₄. This deuterated isotopologue, specifically Methyl (+/-)-2-Bromopropionate-2,3,3,3-d₄, is a valuable tool in mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based assays. This document details the predicted spectral data based on the analysis of its non-deuterated analogue and the known effects of deuterium (B1214612) substitution. Furthermore, it outlines the experimental protocols for its synthesis and NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The introduction of four deuterium atoms at the C2 and C3 positions of methyl 2-bromopropanoate (B1255678) significantly alters its NMR spectra compared to the non-deuterated form. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-bromopropanoate-d₄ in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.78 | Singlet | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-bromopropanoate-d₄ in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Predicted Multiplicity (due to C-D coupling) |

| ~170 | C=O | Singlet |

| ~53 | -OCH₃ | Singlet |

| ~40 | C2 (C-D) | Triplet (due to ¹J_CD) |

| ~21 | C3 (-CD₃) | Heptet (due to ¹J_CD) |

Note: The chemical shifts for the deuterated compound are predicted to be very similar to its non-deuterated counterpart, with minor upfield shifts (isotope shifts) being possible. The multiplicities of the C2 and C3 carbons are due to coupling with deuterium (I=1), which splits the signal into a 2nI+1 pattern.

Effects of Deuteration on NMR Spectra

The replacement of protons with deuterium at the C2 and C3 positions has the following predictable effects on the NMR spectra:

-

¹H NMR Spectrum: The signals corresponding to the methine proton at C2 and the methyl protons at C3 in the non-deuterated analogue disappear from the spectrum. This leaves only a singlet for the remaining methyl ester protons (-OCH₃).

-

¹³C NMR Spectrum:

-

The signals for the carbons directly bonded to deuterium (C2 and C3) will exhibit a triplet and a heptet multiplicity, respectively, due to one-bond carbon-deuterium coupling (¹J_CD).

-

These signals may also be significantly broadened and reduced in intensity in a standard proton-decoupled ¹³C NMR experiment.

-

A small upfield isotope shift (a fraction of a ppm) is expected for the deuterated carbons and potentially for the adjacent carbonyl carbon.

-

Experimental Protocols

Synthesis of Methyl 2-bromopropanoate-d₄

A plausible synthetic route to Methyl 2-bromopropanoate-d₄ involves a two-step process starting from deuterated propionic acid.

Step 1: Hell-Volhard-Zelinsky Bromination of Propionic acid-d₄

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid-d₄ and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a trap.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the red color of bromine disappears.

-

Cool the reaction mixture and distill it to obtain 2-bromopropionyl-d₄ bromide.

-

Carefully add water to the acyl bromide to hydrolyze it to 2-bromopropanoic acid-d₄. Purify the product by distillation under reduced pressure.

Step 2: Fischer Esterification

-

In a round-bottom flask, combine the 2-bromopropanoic acid-d₄ with an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extract the methyl 2-bromopropanoate-d₄ with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purify the final product by distillation.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of Methyl 2-bromopropanoate-d₄ in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Processing: Apply a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz), phase correction, and baseline correction.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of Methyl 2-bromopropanoate-d₄ to its spectral analysis and data interpretation.

Caption: Workflow for the synthesis and NMR analysis of Methyl 2-bromopropanoate-d₄.

Deuteration Effects on the Stability of Methyl 2-Bromopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium (B1214612) into organic molecules represents a powerful tool in medicinal chemistry and materials science to modulate molecular stability and reactivity. This technical guide explores the theoretical and practical aspects of deuteration on the stability of methyl 2-bromopropanoate (B1255678), a versatile building block in organic synthesis. By examining the kinetic isotope effect (KIE), this document provides insights into how isotopic substitution at the α-carbon can influence the rates of nucleophilic substitution and elimination reactions, thereby affecting the compound's overall stability. While direct experimental data on deuterated methyl 2-bromopropanoate is limited, this guide synthesizes information from analogous compounds and fundamental principles to offer a comprehensive overview. Detailed experimental protocols for the synthesis of the deuterated analogue and the determination of the kinetic isotope effect are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding.

Introduction: The Kinetic Isotope Effect and Molecular Stability

The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a significant change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect arises primarily from the difference in the zero-point vibrational energies of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[2] The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond.[2] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step are typically slower than those involving a C-H bond, resulting in a "normal" KIE (kH/kD > 1).[1]

For a molecule like methyl 2-bromopropanoate, deuteration at the α-carbon (the carbon bearing the bromine atom) is expected to influence its stability towards common degradation pathways such as nucleophilic substitution (SN2) and elimination (E2) reactions. Understanding these effects is crucial for applications where the stability of the molecule is paramount, including in drug design, where deuteration can be used to slow metabolic processes.[3]

Quantitative Data: Predicted Kinetic Isotope Effects

| Compound | Reaction Type | Predicted kH/kD | Implication for Stability |

| Methyl 2-bromopropanoate | SN2 | > 1 (Normal KIE) | Deuterated compound is more stable (reacts slower) |

| Methyl 2-bromopropanoate-2-d | SN2 | > 1 (Normal KIE) | Increased resistance to nucleophilic attack |

Note: The predicted kH/kD value is qualitative. The actual value would depend on the specific nucleophile, solvent, and reaction conditions. For secondary α-deuterium KIEs in SN2 reactions, the effect is typically modest.

Reaction Pathways and Mechanisms

The primary degradation pathways for methyl 2-bromopropanoate involve nucleophilic substitution (SN2) and elimination (E2) reactions. Deuteration at the α-carbon influences the transition states of these reactions.

SN2 Reaction Pathway

In an SN2 reaction, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide leaving group in a single, concerted step.[4] The transition state involves a pentacoordinated carbon atom.

Caption: SN2 reaction pathway for deuterated methyl 2-bromopropanoate.

Logical Relationship of KIE on Stability

The kinetic isotope effect directly translates to the stability of the deuterated compound. A slower reaction rate for the deuterated species implies a higher activation energy for the reaction, rendering the molecule more stable under conditions that would typically lead to degradation.

Caption: Logical flow of how deuteration enhances molecular stability.

Experimental Protocols

Synthesis of Methyl 2-bromopropanoate-2-d

The synthesis of α-deuterated methyl 2-bromopropanoate can be achieved through a multi-step process starting from a deuterated precursor. A plausible synthetic route is outlined below.

Caption: Synthetic workflow for methyl 2-bromopropanoate-2-d.

Methodology:

-

Diazotization of Alanine-2-d: Alanine-2-d is treated with sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). The amino group is converted into a diazonium salt, which is subsequently displaced by bromide to yield 2-bromopropanoic acid-2-d.

-

Fischer Esterification: The resulting 2-bromopropanoic acid-2-d is refluxed with an excess of methanol (B129727) (CH₃OH) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). This reaction converts the carboxylic acid into its corresponding methyl ester, yielding methyl 2-bromopropanoate-2-d.

-

Purification: The final product is purified by distillation under reduced pressure.

Determination of the Kinetic Isotope Effect

The KIE for the reaction of methyl 2-bromopropanoate and its deuterated analogue with a nucleophile can be determined using a competitive method.[5] This involves reacting a mixture of the deuterated and non-deuterated compounds with a limited amount of a nucleophile and analyzing the isotopic composition of the remaining unreacted starting material or the product.[5]

Experimental Workflow for KIE Determination:

Caption: Experimental workflow for determining the kinetic isotope effect.

Methodology:

-

Preparation of Reaction Mixture: An equimolar mixture of methyl 2-bromopropanoate and methyl 2-bromopropanoate-2-d is prepared in a suitable aprotic solvent (e.g., DMSO). A separate solution of a nucleophile (e.g., sodium azide) is prepared, with its concentration being the limiting factor for the reaction.

-

Reaction: The solution of the mixed esters is allowed to react with the nucleophile under controlled temperature. The reaction is allowed to proceed to a known, partial completion (e.g., 50-70%).

-

Quenching: The reaction is stopped abruptly, for example, by rapid cooling and dilution with water.

-

Analysis: The unreacted starting material is extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The relative amounts of the deuterated and non-deuterated methyl 2-bromopropanoate are determined by monitoring their respective molecular ion peaks.

-

Calculation of KIE: The kinetic isotope effect (kH/kD) is calculated using the following equation:

kH/kD = log(1 - ƒ) / log(1 - ƒ * (R/R₀))

where:

-

ƒ is the fraction of the reaction completion.

-

R₀ is the initial molar ratio of the non-deuterated to deuterated reactant.

-

R is the molar ratio of the non-deuterated to deuterated reactant at fraction ƒ.

-

Conclusion

Deuteration at the α-position of methyl 2-bromopropanoate is predicted to enhance its stability towards nucleophilic substitution and elimination reactions. This is attributed to the primary kinetic isotope effect, where the stronger carbon-deuterium bond leads to a slower reaction rate. While direct experimental validation for this specific compound is needed, the principles outlined in this guide, supported by data from analogous systems, provide a strong theoretical framework for researchers and drug development professionals. The provided experimental protocols offer a clear path for the synthesis of deuterated methyl 2-bromopropanoate and the quantitative determination of the deuteration effect on its reactivity. The strategic use of deuteration can thus be a valuable tool in fine-tuning the stability and reactivity of this important chemical intermediate.

References

Technical Guide: Methyl 2-bromopropanoate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromopropanoate-d4 is a deuterated derivative of methyl 2-bromopropanoate (B1255678), a valuable building block in organic synthesis. Its isotopic labeling makes it particularly useful in mechanistic studies, as a tracer in metabolic research, and as an internal standard in mass spectrometry-based analyses. This technical guide provides an in-depth overview of its properties, synthesis, and key applications in research and drug development.

Chemical Identification and Properties

The key identification and physicochemical properties of this compound are summarized below. Data for the non-deuterated analogue, Methyl 2-bromopropanoate, are provided for comparison and as a reasonable approximation where deuterated-specific data is unavailable.

| Property | Value (this compound) | Value (Methyl 2-bromopropanoate) |

| CAS Number | 1398065-68-3 | 5445-17-0[1] |

| Molecular Formula | C₄H₃D₄BrO₂ | C₄H₇BrO₂[1] |

| Molecular Weight | 171.03 g/mol | 167.00 g/mol [1] |

| Appearance | - | Clear, colorless to slightly yellow liquid[1] |

| Boiling Point | - | 51 °C at 19 mmHg[2] |

| Density | - | 1.497 g/mL at 25 °C[2] |

| Refractive Index | - | n20/D 1.451[2] |

| Solubility | - | Insoluble in water |

Experimental Protocols

Synthesis of this compound

General Procedure for the Synthesis of Methyl 2-bromopropanoate (for reference):

A solution of washed and dried methyl acrylate (B77674) in anhydrous ether is placed in a round-bottomed flask equipped with a drying tube and a gas inlet tube. The flask is cooled in an ice bath, and anhydrous hydrogen bromide is passed into the solution. After the addition is complete, the flask is allowed to stand at room temperature. The ether is then removed by distillation, and the residue is purified to yield methyl 2-bromopropanoate[3]. For the synthesis of the d4 analogue, deuterated starting materials would be used.

Application 1: Initiator in Atom Transfer Radical Polymerization (ATRP)

Methyl 2-bromopropanoate is a commonly used initiator in ATRP, a controlled polymerization technique used to synthesize polymers with well-defined architectures.

Experimental Workflow for ATRP of Methyl Methacrylate (MMA):

Caption: Workflow for ATRP of MMA using Methyl 2-bromopropanoate as an initiator.

Detailed Protocol for ATRP of Methyl Methacrylate (MMA)[4]:

-

To a flask equipped with a stirrer, add FeCl₂ (6.45 × 10⁻² mol/L), isophthalic acid (1.29 × 10⁻¹ mol/L), and DMF (3.23% v/v).

-

Remove oxygen by applying three cycles of vacuum followed by nitrogen backfill.

-

Stir the mixture at room temperature for 1 hour.

-

Introduce MMA (9.1 mol/L) and methyl 2-bromopropionate (6.40 × 10⁻² mol/L) via a syringe.

-

Immerse the flask in an oil bath preheated to 80 °C.

-

Allow the reaction to proceed for the desired time (e.g., 5 hours).

-

Stop the reaction and analyze the resulting polymer for molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Application 2: Precursor for the Synthesis of 2-[¹⁸F]Fluoropropionic Acid

Methyl 2-bromopropanoate is a key precursor in the synthesis of 2-[¹⁸F]Fluoropropionic Acid ([¹⁸F]FPA), a positron emission tomography (PET) tracer used for imaging fatty acid metabolism.[2][5][6]

General Radiosynthesis Protocol for [¹⁸F]FPA[5]:

The synthesis of racemic [¹⁸F]FPA is typically a two-step process:

-

Radiolabeling: No-carrier-added [¹⁸F]fluoride is reacted with methyl 2-bromopropanoate. This is a nucleophilic substitution reaction where the bromide is replaced by the [¹⁸F]fluoride.

-

Hydrolysis: The resulting methyl 2-[¹⁸F]fluoropropanoate is then hydrolyzed to yield [¹⁸F]FPA.

The final product is purified and formulated in saline for injection. This process typically yields the radiotracer with a non-decay corrected yield of 20-30% and high radiochemical purity (>99%).[5]

Signaling Pathways in Drug Development

The end product of one of the key applications of methyl 2-bromopropanoate, 2-[¹⁸F]FPA, is an analog of short-chain fatty acids (SCFAs). SCFAs are known to play significant roles in cellular signaling, particularly in inflammation, glucose, and lipid metabolism.[7][8][9] The primary signaling mechanisms for SCFAs involve the activation of G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, and the inhibition of histone deacetylases (HDACs).[9][10]

Signaling Pathways of Short-Chain Fatty Acids:

Caption: Simplified signaling pathways of short-chain fatty acids.

By using [¹⁸F]FPA in PET imaging, researchers can non-invasively study the in vivo effects of drugs on fatty acid metabolism and related signaling pathways, which is crucial in the development of therapies for metabolic disorders, cardiovascular diseases, and cancer.[11][12][13]

References

- 1. Methyl 2-bromopropionate | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-bromopropionate | 5445-17-0 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. 2-[18F]Fluoropropionic Acid PET Imaging of Doxorubicin-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Pet Scans Can Monitor Fatty Acid Metabolism Diseases And Their Devastating Effects On The Heart | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 13. PET imaging of glucose and fatty acid metabolism for NAFLD patients. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]

A Technical Guide to Methyl 2-bromopropanoate-d4: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-bromopropanoate-d4, a deuterated isotopologue of Methyl 2-bromopropanoate (B1255678). This document details its molecular properties, discusses its role in synthetic chemistry, and explores its application in pharmacokinetic studies, offering valuable information for researchers in drug discovery and development.

Core Properties of Methyl 2-bromopropanoate and its Deuterated Analog

Methyl 2-bromopropanoate and its deuterated form are valuable reagents in organic synthesis and biomedical research. The introduction of deuterium (B1214612) atoms in this compound provides a powerful tool for mechanistic and metabolic studies.

| Property | Methyl 2-bromopropanoate | This compound |

| Chemical Formula | C₄H₇BrO₂ | C₄H₃D₄BrO₂ |

| Molecular Weight | ~167.00 g/mol | ~171.04 g/mol |

| Synonyms | Methyl α-bromopropionate, 2-Bromopropionic acid methyl ester | Methyl (+/-)-2-Bromopropionate-2,3,3,3-d4 |

| CAS Number | 5445-17-0 | Not available |

Applications in Synthetic Chemistry and Biomedical Research

Methyl 2-bromopropanoate is a versatile building block in organic synthesis, notably as an initiator in controlled radical polymerizations and as a precursor for radiolabeled imaging agents. The deuterated analog, this compound, is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies.

Initiator in Atom Transfer Radical Polymerization (ATRP)

Methyl 2-bromopropanoate is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.

Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA) using a Bromo-initiator

This protocol describes a typical ATRP of methyl methacrylate using an alkyl bromide initiator, analogous to Methyl 2-bromopropanoate.

-

Reaction Setup: A Schlenk flask is charged with Cu(I)Br and a magnetic stir bar. The flask is sealed with a rubber septum and deoxygenated by three freeze-pump-thaw cycles.

-

Preparation of Polymerization Solution: In a separate flask, toluene, methyl methacrylate (MMA), and a ligand (e.g., N-propyl-2-pyridylmethanimine) are mixed under a nitrogen atmosphere.

-

Initiation: The polymerization solution is deoxygenated through three freeze-pump-thaw cycles and then heated to the desired reaction temperature (e.g., 90 °C). The initiator, such as ethyl 2-bromoisobutyrate (structurally similar to Methyl 2-bromopropanoate), is then injected to start the polymerization.

-

Monitoring and Termination: The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine monomer conversion. The polymerization is terminated by exposing the reaction mixture to air.

-

Purification: The resulting polymer is isolated and purified, for example, by precipitation in a non-solvent.

Precursor for 2-[18F]-fluoropropionic Acid (FPA) Synthesis

Methyl 2-bromopropanoate serves as a key precursor in the radiosynthesis of 2-[18F]-fluoropropionic acid, a positron emission tomography (PET) tracer used in cancer imaging.[1]

Experimental Protocol: Radiosynthesis of [18F]FPA

The synthesis of racemic [18F]FPA from Methyl 2-bromopropanoate involves a two-step process using no-carrier-added [18F]fluoride.[1]

-

[18F]Fluoride Production and Activation: No-carrier-added [18F]fluoride is produced via proton bombardment of [18O]H₂O. The [18F]fluoride is then trapped on an anion exchange resin and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation.

-

Radiolabeling: A solution of Methyl 2-bromopropanoate in a suitable solvent is added to the dried [18F]fluoride/Kryptofix complex. The reaction mixture is heated to promote nucleophilic substitution of the bromide with [18F]fluoride.

-

Hydrolysis: After the radiolabeling step, the methyl ester is hydrolyzed, typically using an acid or base, to yield [18F]FPA.

-

Purification: The final product is purified using techniques such as solid-phase extraction (SPE) to remove unreacted [18F]fluoride and other impurities. The purified [18F]FPA is then formulated in a saline solution for injection. The radiochemical purity and yield are determined before use.[1]

Role of this compound in Pharmacokinetic Studies

Deuterated compounds like this compound are instrumental in pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, a phenomenon known as the "kinetic isotope effect."

The Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of a C-H bond, which is often a rate-limiting step in drug metabolism by enzymes like cytochrome P450.

Experimental Workflow: Comparative Pharmacokinetic Study

A typical PK study involving a deuterated drug compares its pharmacokinetic profile to that of its non-deuterated counterpart.

-

Dosing: Two groups of subjects (e.g., animal models) are administered either the deuterated or non-deuterated compound.

-

Sample Collection: Blood samples are collected at various time points after administration.

-

Sample Analysis: The concentration of the drug in the plasma is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

-

t½: Elimination half-life.

-

-

Comparison: The PK parameters of the deuterated and non-deuterated drugs are compared to assess the impact of deuteration on the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This in-depth guide provides a foundational understanding of this compound and its applications. For researchers and professionals in drug development, the strategic use of such isotopically labeled compounds is crucial for advancing the understanding of drug behavior and for the development of safer and more effective therapeutics.

References

An In-depth Technical Guide to the Core Differences Between Methyl 2-bromopropanoate-d4 and its Unlabeled Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between Methyl 2-bromopropanoate-d4 and its non-deuterated counterpart. The strategic substitution of hydrogen with deuterium (B1214612) atoms imparts significant changes in the physicochemical, spectroscopic, and reactive properties of the molecule. Understanding these differences is paramount for applications in drug development, metabolic studies, and mechanistic research where the deuterated analog serves as an invaluable tracer and internal standard.

Physicochemical and Spectroscopic Properties

The introduction of four deuterium atoms into the propanoate backbone of Methyl 2-bromopropanoate (B1255678) results in a predictable increase in molecular weight. While many macroscopic physical properties such as boiling point and density are expected to show only minor variations, the changes at the molecular level are profound and are most evident in their spectroscopic signatures.

Table 1: Comparison of Physicochemical Properties

| Property | Methyl 2-bromopropanoate (Unlabeled) | This compound (Deuterated) |

| Molecular Formula | C₄H₇BrO₂ | C₄H₃D₄BrO₂ |

| Molecular Weight | 167.00 g/mol [1] | 171.03 g/mol |

| Boiling Point | 51 °C at 19 mmHg[2] | Expected to be slightly higher than the unlabeled form |

| Density | 1.497 g/mL at 25 °C[2] | Expected to be slightly higher than the unlabeled form |

| Refractive Index | n20/D 1.451[2] | Expected to be very similar to the unlabeled form |

Table 2: Comparison of Spectroscopic Data

| Spectroscopic Technique | Methyl 2-bromopropanoate (Unlabeled) | This compound (Deuterated) |

| ¹H NMR | δ (ppm): 4.40 (q, 1H, CH), 3.79 (s, 3H, OCH₃), 1.83 (d, 3H, CH₃)[3] | δ (ppm): 3.79 (s, 3H, OCH₃). The signals at 4.40 ppm and 1.83 ppm will be absent or significantly reduced. |

| ¹³C NMR | Signals for all four carbon atoms are present. | Signals for all four carbon atoms are present, but the signals for the deuterated carbons may be broadened or show splitting due to C-D coupling. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 166/168 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments at m/z 107/109 ([M-COOCH₃]⁺) and 59 ([COOCH₃]⁺).[3] | Molecular Ion (M⁺): m/z 170/172. The fragmentation pattern will be shifted by +4 amu for fragments containing the propanoate backbone. |

Experimental Protocols

Synthesis

Synthesis of Unlabeled Methyl 2-bromopropanoate:

A common laboratory synthesis involves a two-step process:

-

α-Bromination of Propionic Acid (Hell-Volhard-Zelinsky Reaction): Propionic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) or red phosphorus. The reaction is typically heated to initiate the bromination at the alpha-carbon.[4]

-

Fischer Esterification: The resulting 2-bromopropionic acid is then esterified by refluxing with an excess of methanol (B129727) (CH₃OH) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). The reaction mixture is then worked up by neutralization and extraction, followed by purification via distillation.

Synthesis of this compound:

The synthesis of the deuterated analog follows a similar pathway, utilizing a deuterated starting material:

-

α-Bromination of Propionic-d4 Acid: Commercially available propionic-2,2,3,3-d4 acid (CD₃CD₂COOH) is subjected to α-bromination using bromine and a phosphorus catalyst, analogous to the synthesis of the unlabeled intermediate.

-

Fischer Esterification: The resulting 2-bromo-propionic-d4 acid is esterified with methanol under acidic conditions. The workup and purification procedures are similar to those for the unlabeled compound.

Caption: Synthetic pathways for unlabeled and d4-labeled Methyl 2-bromopropanoate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃). For the unlabeled compound, the spectrum is acquired using standard parameters. For the d4-labeled compound, the absence of signals in the regions corresponding to the propanoate backbone protons confirms successful deuteration.

-

²H (Deuterium) NMR: This technique can be used to directly observe the deuterium signals in the labeled compound, confirming the positions of isotopic labeling.[5]

-

¹³C NMR: Standard ¹³C NMR is used for both compounds. In the d4 analog, the carbons attached to deuterium may show characteristic splitting patterns (C-D coupling) and potentially broader signals.

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): Samples are injected into a GC equipped with a suitable capillary column (e.g., HP-5ms) to separate the analyte from any impurities. The eluent is then introduced into a mass spectrometer operating in electron ionization (EI) mode. The mass spectra will clearly show the molecular ion peaks and fragmentation patterns, allowing for the differentiation of the labeled and unlabeled compounds based on their mass-to-charge ratios.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile samples or when used as an internal standard in biological matrices, LC-MS is employed. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid. Detection is achieved using an electrospray ionization (ESI) source coupled to a mass analyzer.[6]

Caption: General analytical workflow for the characterization of Methyl 2-bromopropanoate and its d4 analog.

Key Differences in Application

Internal Standard in Quantitative Analysis

The most significant application of this compound is as an internal standard for the quantification of its unlabeled form in complex matrices, such as biological fluids. Since the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of the d4-labeled standard to a sample, any variations in sample preparation and analysis can be accurately corrected for, leading to highly precise and accurate quantification.

Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can significantly impact the rate of chemical reactions in which a C-H bond is broken in the rate-determining step. This is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.

For reactions involving Methyl 2-bromopropanoate, such as nucleophilic substitution (Sₙ2) or elimination (E2) reactions, measuring the KIE can provide valuable mechanistic insights. For instance, in an Sₙ2 reaction, a secondary KIE is observed where the C-H(D) bond is not broken but its vibrational frequencies are altered in the transition state. The magnitude of this secondary KIE can help to elucidate the structure of the transition state.[7][8]

Caption: The kinetic isotope effect (KIE) illustrates the slower reaction rate (k_D) for the deuterated compound.

Conclusion

The primary distinctions between this compound and its unlabeled form lie in their mass, spectroscopic properties, and reaction kinetics. These differences make the deuterated analog an indispensable tool for quantitative mass spectrometry and for probing reaction mechanisms through the kinetic isotope effect. For researchers in drug development and related scientific fields, a thorough understanding of these core differences is essential for the effective application of stable isotope labeling in their studies.

References

- 1. Methyl 2-bromopropionate 98 5445-17-0 [sigmaaldrich.com]

- 2. Methyl 2-bromopropionate | 5445-17-0 [chemicalbook.com]

- 3. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. Determining the transition-state structure for different SN2 reactions using experimental nucleophile carbon and secondary alpha-deuterium kinetic isotope effects and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Commercial Sourcing and Application of Methyl 2-bromopropanoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-bromopropanoate-d4, a deuterated building block with significant potential in pharmaceutical research and development. This document details its commercial availability, key technical specifications, a robust synthesis protocol, and its applications as a strategic tool in drug discovery.

Introduction to Deuterated Building Blocks in Drug Development

Deuterium-labeled compounds are increasingly utilized in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended drug half-life.[1] this compound serves as a versatile deuterated building block for the introduction of a deuterated propionate (B1217596) moiety into target molecules.

Commercial Availability

Methyl (±)-2-Bromopropionate-2,3,3,3-d4 is available from specialized chemical suppliers that focus on stable isotope-labeled compounds. The primary suppliers identified are CDN Isotopes and MedChemExpress. While a broad range of general chemical suppliers stock the non-deuterated analogue, sourcing of the deuterated version requires a more targeted approach.

Below is a summary of commercial supplier information for this compound and its immediate precursor, which is also commercially available.

Table 1: Commercial Supplier Information for Methyl (±)-2-Bromopropionate-2,3,3,3-d4

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Notes |

| CDN Isotopes | Methyl (±)-2-Bromopropionate-2,3,3,3-d4 | D-7344 | 1398065-68-3 | Typically ≥98 atom % D | A leading manufacturer of deuterated compounds.[2] |

| MedChemExpress | This compound | HY-W102336S | 1398065-68-3 | Not specified | Supplier of advanced biochemicals for research. |

Table 2: Commercial Supplier Information for the Precursor (±)-2-Bromopropionic-2,3,3,3-d4 Acid

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Available Quantities & Pricing |

| CDN Isotopes | (±)-2-Bromopropionic-2,3,3,3-d4 Acid | D-5598 | 60153-93-7 | 98 atom % D | 0.5 g ( |

Note: Pricing and availability are subject to change and should be confirmed with the supplier.

Technical Data

Table 3: Physicochemical Properties of Methyl (±)-2-Bromopropionate-2,3,3,3-d4

| Property | Value | Reference |

| Chemical Formula | C₄H₃D₄BrO₂ | MedChemExpress |

| Molecular Weight | 171.03 g/mol | MedChemExpress |

| CAS Number | 1398065-68-3 | MedChemExpress |

| Unlabeled CAS | 5445-17-0 | MedChemExpress |

| Appearance | Not Specified | - |

| Isotopic Purity | Typically ≥98 atom % D | Inferred from CDN Isotopes' standards[3] |

Synthesis of this compound

The synthesis of this compound can be readily achieved through a two-step process starting from the commercially available deuterated carboxylic acid precursor. The methodology involves an initial α-bromination followed by a standard Fischer esterification.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for α-bromination and Fischer esterification.

Step 1: Synthesis of (±)-2-Bromopropionic-2,3,3,3-d4 Acid

This step utilizes the Hell-Volhard-Zelinsky reaction for the α-bromination of a carboxylic acid.

-

Materials:

-

Propionic-2,2,3,3-d4 acid (CD₃CD₂CO₂H)

-

Red phosphorus (catalytic amount)

-

Bromine (Br₂)

-

Water (H₂O)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic-2,2,3,3-d4 acid and a catalytic amount of red phosphorus.

-

Gently heat the mixture to 40-50 °C.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the mixture under reflux until the red-brown color of bromine disappears.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to hydrolyze the intermediate acyl bromide.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude (±)-2-Bromopropionic-2,3,3,3-d4 acid. The crude product can be purified by vacuum distillation.

-

Step 2: Synthesis of Methyl (±)-2-Bromopropionate-2,3,3,3-d4

This step employs a standard Fischer esterification.

-

Materials:

-

(±)-2-Bromopropionic-2,3,3,3-d4 acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve (±)-2-Bromopropionic-2,3,3,3-d4 acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The final product, Methyl (±)-2-Bromopropionate-2,3,3,3-d4, can be purified by vacuum distillation.

-

Applications in Drug Development and Research

This compound is a valuable tool for researchers in drug discovery and development. Its primary applications fall into two main categories: as a building block for the synthesis of deuterated drug candidates and as an internal standard for analytical studies.

Deuterated Building Block for Enhanced Pharmacokinetics

The introduction of deuterium at specific molecular positions can significantly alter a drug's metabolic profile. By using this compound in the synthesis of a new chemical entity, a deuterated propionate moiety can be incorporated. If this part of the molecule is susceptible to metabolic degradation, the presence of deuterium can slow down this process, leading to a more stable compound with a longer half-life and potentially a more favorable safety profile.[4][5]

Internal Standard for Quantitative Analysis

In metabolic research and clinical studies, accurate quantification of endogenous metabolites and drug molecules is crucial. Stable isotope-labeled compounds, such as this compound, are ideal internal standards for mass spectrometry-based assays (LC-MS, GC-MS). As the deuterated standard is chemically identical to the non-deuterated analyte, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Logical Relationship of Applications

Caption: Applications of this compound.

Conclusion

This compound is a commercially available, high-value deuterated building block for pharmaceutical research. Its accessibility from specialized suppliers and straightforward synthesis from its deuterated precursor make it a practical tool for medicinal chemists. The strategic incorporation of this moiety can lead to drug candidates with improved metabolic stability, while its use as an internal standard ensures high-quality quantitative data in analytical studies. This technical guide provides the foundational information for researchers to source and effectively utilize this compound in their drug development programs.

References

Methodological & Application

Application of Methyl 2-bromopropanoate-d4 in Quantitative NMR Analysis for Pharmaceutical Quality Control

Application Note AP-qNMR-001

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of substances without the need for a specific reference standard of the analyte itself.[1] The principle of qNMR relies on the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal.[2] For accurate quantification, a certified internal standard (IS) of known high purity is added to the sample in a precisely weighed amount.[3] The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

This application note details the use of Methyl 2-bromopropanoate-d4 as an internal standard in ¹H qNMR for the purity assessment of active pharmaceutical ingredients (APIs). Its deuterated nature simplifies the ¹H NMR spectrum, reducing the likelihood of signal overlap with the analyte.

Advantages of this compound as a qNMR Internal Standard

This compound is a suitable internal standard for ¹H qNMR analysis due to several key characteristics:

-

Simplified ¹H NMR Spectrum: The deuteration at the propionyl group leaves a simple singlet for the methyl ester protons, which appears in a relatively uncrowded region of the spectrum, minimizing the potential for signal overlap with the analyte.

-

Chemical Inertness: As an ester, it is chemically inert under typical qNMR experimental conditions and is unlikely to react with a wide range of analytes or the NMR solvent.

-

Good Solubility: It exhibits good solubility in common deuterated solvents used for qNMR, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring a homogeneous solution for analysis.[4]

-

Low Volatility: With a boiling point of approximately 145-146 °C (for the non-deuterated form), it has low volatility, which is crucial for accurate weighing and maintaining a stable concentration in the NMR sample.[5]

-

Appropriate Molecular Weight: Its molecular weight (171.03 g/mol ) is in a suitable range to minimize weighing errors.[3]

Experimental Protocol: Purity Determination of a Hypothetical API

This protocol describes the purity determination of a hypothetical API, "API-X," using this compound as the internal standard.

1. Materials and Equipment:

-

Analyte: API-X

-

Internal Standard: this compound (certified reference material, purity ≥ 99.5%)

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Equipment:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

Analytical microbalance (readability ± 0.01 mg)

-

Vortex mixer

-

High-precision 5 mm NMR tubes

-

Calibrated pipettes

-

2. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of API-X into a clean, dry vial using a calibrated microbalance. Record the exact weight.

-

Accurately weigh approximately 5-10 mg of this compound into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2. Record the exact weight.

-

Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial using a calibrated pipette.

-

Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial. Visually inspect the solution to confirm that no solid particles remain.

-

Carefully transfer the solution into a clean, high-precision 5 mm NMR tube and cap it securely.

3. NMR Data Acquisition:

The following are general guidelines for setting up a 1D ¹H qNMR experiment. Specific parameters may need to be optimized based on the instrument and the sample.

| Parameter | Recommended Value | Rationale |

| Pulse Program | Simple single-pulse experiment | For straightforward quantitative analysis. |

| Pulse Angle | Calibrated 90° pulse | To maximize the signal in a single scan. |

| Relaxation Delay (d1) | ≥ 5 times the longest T₁ | Crucial for ensuring complete relaxation of all protons for accurate integration.[3] |

| Acquisition Time (aq) | ≥ 3 seconds | To ensure adequate digital resolution. |

| Number of Scans (ns) | Sufficient for S/N > 250:1 | To achieve a high signal-to-noise ratio for precise integration. |

| Temperature | Constant, e.g., 25 °C (298 K) | To maintain stable experimental conditions. |

4. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Apply an exponential window function with a line broadening (LB) of 0.1 - 0.3 Hz to improve the signal-to-noise ratio.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction.

-

Integrate the well-resolved, non-overlapping signals of both the analyte (API-X) and the internal standard (this compound). The integration region should cover the entire peak.

-

Calculate the purity of the analyte using the following equation:

Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS

Where:

-

I = Integral value of the signal

-

N = Number of protons for the integrated signal

-

M = Molecular weight

-

m = Mass

-

PurityIS = Certified purity of the internal standard

-

Quantitative Data Summary (Hypothetical Data)

The following table summarizes the hypothetical quantitative results for the purity determination of API-X using this compound as the internal standard.

| Parameter | Analyte (API-X) | Internal Standard (this compound) |

| Mass (m) | 15.12 mg | 7.55 mg |

| Molecular Weight (M) | 350.4 g/mol | 171.03 g/mol |

| ¹H NMR Signal (δ) | 7.85 ppm (doublet) | 3.75 ppm (singlet) |

| Number of Protons (N) | 2 | 3 |

| Integral Value (I) | 1.00 | 1.25 |

| Certified Purity (PurityIS) | - | 99.8% |

| Calculated Purity | 98.7% | - |

Visualizations

Logical Relationship of an Ideal qNMR Internal Standard

Caption: Key characteristics of an ideal qNMR internal standard and how this compound aligns.

Experimental Workflow for qNMR Purity Determination

References

- 1. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyl 2-bromopropionate 98 5445-17-0 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Metabolic Labeling Studies Using Methyl 2-bromopropanoate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing and quantification of metabolites within biological systems. Methyl 2-bromopropanoate-d4 is a deuterated reagent that serves as a valuable tool for quantitative metabolomics, primarily through its use in derivatization reactions to create internal standards for mass spectrometry-based analysis. This approach, known as isotope-coded derivatization, allows for precise and accurate quantification of metabolites, such as amino acids, by correcting for variations in sample preparation and instrument response.[1][2][3]

These application notes provide a detailed protocol for the use of this compound in the derivatization of amino acids for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). It also includes representative data and illustrates a key metabolic pathway relevant to amino acid metabolism.

Data Presentation